Cyhexatin

Acaricide resistance Tetranychus urticae Organotin efficacy

Cyhexatin retains efficacy where fenbutatin oxide fails (9.8-fold vs 1,500-fold resistance). Low cross-resistance to propargite (4.6×) enables rotation programs without efficacy loss. Practically immobile in soil vs. azocyclotin (19–23% mobility), reducing groundwater risk. IPM-compatible: only 1-day residual toxicity to predatory mites, allowing rapid recolonization. Flowable formulations recommended for resistant Tetranychus urticae. Pre-application bioassay at 0.0039% a.i. LC50 confirms susceptibility before deployment.

Molecular Formula C18H35OSn
Molecular Weight 386.2 g/mol
CAS No. 13121-70-5
Cat. No. B141804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyhexatin
CAS13121-70-5
SynonymsTricyclohexylhydroxytin;  Acarex;  Acarstin;  Acarstin L;  Cyhexatin;  Dowco 213;  Hokko Hydroxytricyclohexylstannane;  M 3180;  NSC 179742;  Pennstyl;  Plictran;  Pliktran;  Plyctran;  Redran 25PB;  Sipcatin;  Tricyclohexylhydroxystannane;  Tricyclohexylhydroxytin; 
Molecular FormulaC18H35OSn
Molecular Weight386.2 g/mol
Structural Identifiers
SMILESC1CCC(CC1)[Sn](C2CCCCC2)C3CCCCC3.O
InChIInChI=1S/3C6H11.H2O.Sn/c3*1-2-4-6-5-3-1;;/h3*1H,2-6H2;1H2;
InChIKeyUGCNRZFAUBJVPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NIOSH, 2016)
In water <1 mg/l (25 °C)
In acetone 1.3 g/kg at 25 °C;  in chloroform 216 g/kg at 25 °C;  in methanol 37 g/kg at 25 °C;  in toluene 10 g/kg at 25 °C;  in dichloromethane 34 g/kg at 25 °C;  in carbon tetrachloride 28 g/kg at 25 °C;  in benzene 16 g/kg at 25 °C;  in xylene 3.6 g/kg at 25 °C
Insoluble

Cyhexatin (CAS 13121-70-5) Procurement Guide: Organotin Acaricide for Mite Control in Resistant Populations


Cyhexatin (CAS 13121-70-5), also known as tricyclohexyltin hydroxide, is an organotin acaricide historically used for controlling phytophagous mites in pome fruit, stone fruit, vines, and ornamentals [1]. As an organotin compound, it functions as an inhibitor of mitochondrial oxidative phosphorylation, disrupting ATP synthesis in target mites [2]. Technical grade cyhexatin is a nearly odorless white crystalline powder that degrades to bis(tricyclohexyl)tin oxide at 121-131°C and decomposes at 228°C; a melting point of 195-198°C is also reported [3]. Commercial formulations include Plictran® and Dowco-213 [4]. Cyhexatin exhibits low soil mobility [5] and is effective against motile stages of mites but lacks ovicidal activity at minimum effective doses [6]. Its mode of action differs from organophosphates and carbamates, offering a distinct resistance management tool.

Why Cyhexatin Cannot Be Simply Replaced by Fenbutatin Oxide, Azocyclotin, or Propargite


Generic substitution among organotin acaricides is not scientifically defensible due to substantial differences in resistance profiles, environmental fate, and cross-resistance patterns. Cyhexatin, fenbutatin oxide, and azocyclotin share a common chemical class but diverge significantly in key performance parameters. Laboratory bioassays demonstrate that resistance levels to cyhexatin and fenbutatin oxide are not equivalent; fenbutatin oxide resistance can exceed 1,500-fold in some populations while cyhexatin resistance remains at 9.8-fold [1]. Cross-resistance between cyhexatin and other acaricides such as propargite is low to moderate (4.6-fold) [2], indicating that cyhexatin may retain efficacy where other compounds fail. Furthermore, soil mobility studies show cyhexatin is practically immobile, whereas azocyclotin exhibits 19-23% mobility [3], affecting environmental persistence and groundwater contamination risk. Selective toxicity to predatory mites also differs: cyhexatin causes 34.1% mortality to Neoseiulus californicus compared to 24.0% for azocyclotin [4]. These quantitative disparities mandate compound-specific procurement decisions.

Cyhexatin Procurement: Quantitative Evidence for Compound Selection


Lower Resistance Amplification Relative to Fenbutatin Oxide in Tetranychus urticae

In a direct comparative study of T. urticae populations from California pears, fenbutatin oxide resistance was far more extreme than cyhexatin resistance. At LC50, the maximum difference in susceptibility between colonies to cyhexatin was 38-fold, whereas for fenbutatin oxide the maximum difference was 478-fold [1]. This 12.6-fold greater resistance range for fenbutatin oxide indicates that cyhexatin may retain efficacy in populations where fenbutatin oxide has failed. Field trials confirmed loss of efficacy for both compounds in orchards with resistant mites [1]. In a separate study, fenbutatin oxide resistance was >1,500-fold in flowable powder formulation and 127-fold in emulsifiable concentrate, while cyhexatin resistance was only 9.8-fold [2].

Acaricide resistance Tetranychus urticae Organotin efficacy Resistance management

Lower Soil Mobility and Environmental Persistence Compared to Azocyclotin

A 2022 study comparing the sorption/desorption behavior of cyhexatin and azocyclotin in clayey and sandy soils from Brazil found significant differences in mobility. Azocyclotin showed substantial mobility, with 23% mobilization in clayey soil and 19% in sandy soil, and hysteresis indices of -0.15 and 7.8×10⁻⁴, respectively [1]. In contrast, cyhexatin was practically immobile in both soil types [1]. However, the study notes that cyhexatin can be mobilized as an azocyclotin metabolite, increasing environmental risk if azocyclotin is applied [1].

Soil mobility Environmental fate Organotin pesticides Groundwater contamination

Moderate Cross-Resistance with Propargite Enables Rotation Strategies

A study on Brevipalpus phoenicis populations resistant to propargite assessed cross-resistance to several acaricides. Low-intensity cross-resistance was detected between propargite and cyhexatin (4.6-fold), azocyclotin (1.8-fold), dinocap (3.5-fold), and pyridaben (3.5-fold) [1]. The 4.6-fold cross-resistance to cyhexatin is considered low, suggesting that cyhexatin remains a viable rotational partner in resistance management programs where propargite efficacy has declined.

Cross-resistance Propargite Resistance management Brevipalpus phoenicis

Higher Acute Toxicity to Predatory Mite Neoseiulus californicus Relative to Azocyclotin

In a residual toxicity study on citrus, the mortality of adult Neoseiulus californicus exposed to 2-hour pesticide residues was measured. Cyhexatin caused 34.1% mortality, while azocyclotin caused 24.0% mortality [1]. Abamectin caused 29.8% mortality [1]. The difference in mortality between cyhexatin and azocyclotin is 10.1 percentage points, indicating that cyhexatin is moderately more harmful to this beneficial predatory mite. Residual toxicity persisted for 1 day for cyhexatin and azocyclotin, compared to 10-21 days for dicofol and pyridaben [1].

Selective toxicity Predatory mites Biological control Neoseiulus californicus

Formulation-Dependent Efficacy on Resistant Tetranychus urticae

Field and laboratory tests conducted in Oregon pear orchards demonstrated that formulation type significantly affects cyhexatin efficacy on resistant T. urticae populations. Flowable formulations of cyhexatin were significantly more effective on resistant T. urticae than wettable powder formulations [1]. The same pattern was observed for fenbutatin oxide [1]. Differences in mortality and control between formulations were not as great on susceptible T. urticae [1]. Additionally, a flowable formulation of cyhexatin was more toxic to both resistant and susceptible strains of Tetranychus pacificus than the wettable powder formulation [2].

Formulation efficacy Flowable vs. wettable powder Resistant mite control Tetranychus urticae

Baseline Susceptibility and Resistance Development in Tetranychus urticae Across Geographies

Baseline susceptibility data from multiple studies establish quantitative benchmarks for cyhexatin resistance detection. Susceptible T. urticae populations exhibit LC50 values of 0.0039% a.i. [1] and 0.0035% a.i. [2], while resistant populations show LC50 values up to 0.064% a.i. (16.4-fold increase) [1] or 0.077% a.i. (22-fold increase) [2]. Resistance ratios in Turkish apple orchards ranged from 1.24- to 3.36-fold for cyhexatin, comparable to propargite (1.23- to 3.18-fold) [3]. In Oregon populations, resistance increased to 24.9-fold after continued cyhexatin use at higher rates [4]. These data provide quantitative thresholds for classifying field populations as susceptible or resistant.

Baseline susceptibility Resistance monitoring Tetranychus urticae LC50

Optimal Research and Industrial Use Cases for Cyhexatin Based on Differential Evidence


Resistance Management in Tetranychus urticae Populations with Fenbutatin Oxide Failure History

Field sites where fenbutatin oxide has lost efficacy due to high-level resistance (up to 1,500-fold) may still respond to cyhexatin, which exhibits only 9.8-fold resistance in comparable populations [1]. Procurement of flowable cyhexatin formulations is recommended, as flowable formulations are significantly more effective on resistant T. urticae than wettable powders [2]. Pre-application bioassays using the 0.0039% a.i. LC50 benchmark [3] can confirm susceptibility before large-scale deployment.

Orchard Mite Control in Groundwater-Sensitive Watersheds

In regions with vulnerable groundwater or stringent soil mobility regulations, cyhexatin is preferable to azocyclotin due to its practical immobility in both clayey and sandy soils [1]. Azocyclotin, with 19-23% soil mobility, poses a higher contamination risk [1]. However, note that cyhexatin can be mobilized as an azocyclotin metabolite; therefore, avoiding azocyclotin applications altogether is necessary to realize cyhexatin's environmental advantage [1].

Acaricide Rotation Programs Involving Propargite

Cyhexatin can be integrated into rotation schemes with propargite, as cross-resistance is only 4.6-fold in Brevipalpus phoenicis [1]. This low cross-resistance suggests that cyhexatin remains effective against propargite-resistant populations, providing a chemical alternative to delay further resistance development. In T. urticae, propargite and cyhexatin resistance ratios are similar (1.23-3.18× vs. 1.24-3.36×) [2], supporting their interchangeable use in rotation programs where both compounds retain baseline efficacy.

Integrated Mite Management Requiring Predatory Mite Conservation Awareness

When Neoseiulus californicus is a key biological control agent, users should weigh cyhexatin's 34.1% predatory mite mortality against azocyclotin's lower 24.0% mortality [1]. If cyhexatin is selected for its superior resistance profile [2], application timing should be adjusted to minimize exposure to predatory mite populations (e.g., applying before predator release or after establishment). Cyhexatin residues cause significant mortality for only 1 day post-application [1], allowing rapid recolonization by predators compared to dicofol (10 days) or pyridaben (10-21 days) [1].

Technical Documentation Hub

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39 linked technical documents
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